![molecular formula C14H20O10 B7769104 [3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B7769104.png)
[3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate
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Overview
Description
[3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate: is a derivative of D-mannose, a simple sugar that is an epimer of glucose. This compound is characterized by the acetylation of the hydroxyl groups at the 2, 3, 4, and 6 positions of the mannose molecule. It is commonly used in glycobiology research due to its role in the study of carbohydrate chemistry and enzymology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of [3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate typically involves the acetylation of D-mannose. A common method includes the reaction of D-mannose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out at room temperature and results in the formation of the tetraacetate derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions similar to those used in laboratory synthesis. The process may involve continuous flow reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions: [3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-mannose.
Oxidation: The compound can be oxidized to form corresponding acids.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Hydrolysis: D-mannose.
Oxidation: D-mannonic acid.
Substitution: Various substituted mannose derivatives depending on the nucleophile used.
Scientific Research Applications
Glycobiology
The compound is extensively used in glycobiology for studying glycan structures and their biological functions. Its ability to mimic natural sugars makes it a valuable tool in understanding carbohydrate interactions and enzymatic processes.
Synthetic Chemistry
In synthetic chemistry, [3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate serves as a reagent for synthesizing complex carbohydrates and glycosides. It facilitates the formation of glycosidic bonds and is often utilized in the preparation of carbohydrate derivatives.
Medicinal Chemistry
One of the most notable applications of this compound is in medicinal chemistry. Research has demonstrated its potential role in preventing urinary tract infections (UTIs) by inhibiting the adhesion of bacteria such as Escherichia coli to uroepithelial cells. This anti-adhesive property is attributed to its structural similarity to mannose, which binds to bacterial adhesins.
Biochemical Reagents
The compound is also used in the production of various biochemical reagents. Its derivatives are employed in assays and experiments related to carbohydrate chemistry and enzymatic activity.
Case Studies
Mechanism of Action
The mechanism of action of [3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets. For instance, in the context of urinary tract infections, D-mannose can bind to the FimH adhesin on the surface of uropathogenic Escherichia coli, preventing the bacteria from adhering to the urothelium. This anti-adhesive effect is crucial in reducing bacterial colonization and infection .
Comparison with Similar Compounds
D-Mannose pentaacetate: Another acetylated derivative of D-mannose with an additional acetyl group.
D-Glucose, 2,3,4,6-tetraacetate: A similar compound derived from glucose instead of mannose.
D-Mannitol, 2,5-anhydro, 1,3,4,6-tetraacetate: A related compound used in glycobiology research
Uniqueness: [3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of glycosides and other carbohydrate derivatives, as well as in studies involving carbohydrate-protein interactions .
Biological Activity
Chemical Identity
[3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate is a derivative of D-mannose, characterized by the acetylation of hydroxyl groups at positions 2, 3, 4, and 6. Its molecular formula is C14H20O10, with a molecular weight of 348.3 g/mol. The compound is known for its potential biological activities, particularly in the fields of glycobiology and medicinal chemistry.
Property | Value |
---|---|
IUPAC Name | (2R,3R,4S,5R)-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate |
CAS Number | 10343-06-3 |
Purity | 97% |
SMILES | CC(=O)OC[C@H]1OC(O)C@HC@@H[C@@H]1OC(C)=O |
The biological activity of this compound primarily revolves around its role as an anti-adhesive agent. It has been shown to inhibit the adhesion of uropathogenic Escherichia coli (UPEC) to the urothelium. This is significant in the context of urinary tract infections (UTIs), where bacterial adhesion is a critical step in infection establishment. The compound binds to the FimH adhesin on UPEC, preventing it from attaching to urinary tract cells.
Research Findings
- Antimicrobial Activity : Studies indicate that derivatives of D-mannose can reduce the incidence of UTIs by inhibiting bacterial adhesion. The specific activity of this compound in this regard supports its potential therapeutic use in preventing UTIs.
- Glycobiology Applications : As a carbohydrate derivative, this compound plays a role in studying glycan structures and their biological functions. It is utilized in research aimed at understanding carbohydrate-protein interactions.
- Synthesis and Derivative Studies : Research has shown that the acetylation process enhances the stability and solubility of mannose derivatives in biological systems, making them more effective as therapeutic agents.
Case Studies
- Case Study 1 : A clinical trial involving D-mannose demonstrated a significant reduction in recurrent UTIs among participants who received mannose compared to those on placebo. This supports the hypothesis that compounds like this compound could provide similar benefits due to their structural similarities.
- Case Study 2 : In vitro studies have shown that acetylated mannose derivatives exhibit enhanced binding affinity to bacterial adhesins compared to non-acetylated forms. This suggests that this compound may have superior efficacy in blocking bacterial attachment.
Properties
IUPAC Name |
(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOLRPPTIGNUNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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